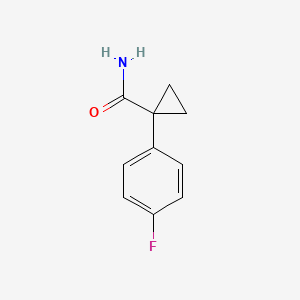
1-(4-Fluorophenyl)cyclopropanecarboxamide
Cat. No. B8783651
M. Wt: 179.19 g/mol
InChI Key: VQEGVEJEUOVINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08765767B2
Procedure details


A mixture of N-(2,4-dimethoxybenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide (1.5 g, 4.55 mmol) and TFA (7.02 mL, 91 mmol) was stirred at rt for 2 h. The reaction mixture was concentrated under vacuum. The residue was suspended in EtOAc (20 mL) and sat'd aqueous sodium bicarbonate (20 mL). The suspension was filtered and the filter cake was washed with EtOAc. The EtOAc layer of the filtrate was separated and the aqueous layer was extracted with ethyl acetae (2×10 mL). The combined EtOAc layers layers were washed with aqueous sodium bicarbonate and brine, dried over magnesium sulfate, and concentrated. The residue was triturated with a minimum amount of MeOH to give 1-(4-fluorophenyl)cyclopropanecarboxamide (0.7 g, 3.71 mmol, 81% yield) as white solid. 1H NMR (400 MHz, CHLOROFORM-d) δ 7.48-7.37 (m, 2H), 7.12-7.02 (m, 2H), 5.70 (br. s., 1H), 5.28 (br. s., 1H), 1.63 (q, J=3.8 Hz, 2H), 1.07 (q, J=3.8 Hz, 2H). LCMS: M+1=180.0.
Name
N-(2,4-dimethoxybenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
Quantity
1.5 g
Type
reactant
Reaction Step One


Yield
81%
Identifiers


|
REACTION_CXSMILES
|
COC1C=C(OC)C=CC=1C[NH:6][C:7]([C:9]1([C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=2)[CH2:11][CH2:10]1)=[O:8].C(O)(C(F)(F)F)=O>>[F:18][C:15]1[CH:14]=[CH:13][C:12]([C:9]2([C:7]([NH2:6])=[O:8])[CH2:11][CH2:10]2)=[CH:17][CH:16]=1
|
Inputs


Step One
|
Name
|
N-(2,4-dimethoxybenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(CNC(=O)C2(CC2)C2=CC=C(C=C2)F)C=CC(=C1)OC
|
|
Name
|
|
|
Quantity
|
7.02 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at rt for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated under vacuum
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The suspension was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the filter cake was washed with EtOAc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The EtOAc layer of the filtrate was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with ethyl acetae (2×10 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined EtOAc layers layers were washed with aqueous sodium bicarbonate and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was triturated with a minimum amount of MeOH
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)C1(CC1)C(=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 3.71 mmol | |
| AMOUNT: MASS | 0.7 g | |
| YIELD: PERCENTYIELD | 81% | |
| YIELD: CALCULATEDPERCENTYIELD | 81.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
